molecular formula C7H10Cl2 B020958 2,2-Dichloronorbornane CAS No. 19916-65-5

2,2-Dichloronorbornane

Cat. No. B020958
CAS RN: 19916-65-5
M. Wt: 165.06 g/mol
InChI Key: AVUURMDQMOTMIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloronorbornane is a chemical compound that belongs to the family of norbornanes. It is a colorless liquid with a pungent odor and is used in various scientific research applications. The compound has a unique structure that makes it an interesting molecule for studying its mechanism of action and physiological effects.

Mechanism Of Action

The mechanism of action of 2,2-Dichloronorbornane is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to various physiological effects.

Biochemical And Physiological Effects

2,2-Dichloronorbornane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. The compound has also been shown to have antifungal and antiviral properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2,2-Dichloronorbornane in lab experiments is its unique structure, which makes it an interesting molecule for studying its mechanism of action. However, one of the limitations is its toxicity, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 2,2-Dichloronorbornane. One direction is to study its potential use as an antifungal and antiviral agent. Another direction is to study its mechanism of action in more detail, particularly its interaction with certain enzymes and proteins. Additionally, the synthesis of new compounds based on the structure of 2,2-Dichloronorbornane could lead to the discovery of new drugs and therapies.

Synthesis Methods

The synthesis of 2,2-Dichloronorbornane can be achieved through several methods. One of the most common methods involves the reaction of cyclopentadiene with 1,2-dichloroethane in the presence of a catalyst. Another method involves the reaction of norbornadiene with hydrogen chloride in the presence of a catalyst.

Scientific Research Applications

2,2-Dichloronorbornane has been used in various scientific research applications. It has been used as a starting material for the synthesis of various organic compounds. The compound has also been used in the study of the mechanism of action of certain enzymes and proteins.

properties

CAS RN

19916-65-5

Product Name

2,2-Dichloronorbornane

Molecular Formula

C7H10Cl2

Molecular Weight

165.06 g/mol

IUPAC Name

2,2-dichlorobicyclo[2.2.1]heptane

InChI

InChI=1S/C7H10Cl2/c8-7(9)4-5-1-2-6(7)3-5/h5-6H,1-4H2

InChI Key

AVUURMDQMOTMIU-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2(Cl)Cl

Canonical SMILES

C1CC2CC1CC2(Cl)Cl

Other CAS RN

19916-65-5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.